molecular formula C6H14N2 B12446213 1-(3-Methylcyclopentyl)hydrazine

1-(3-Methylcyclopentyl)hydrazine

Cat. No.: B12446213
M. Wt: 114.19 g/mol
InChI Key: IKMMUVYSVDIQEB-UHFFFAOYSA-N
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Description

1-(3-Methylcyclopentyl)hydrazine is an organic compound with the molecular formula C₆H₁₄N₂ It is a derivative of hydrazine, characterized by the presence of a hydrazine group attached to a 3-methylcyclopentyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylcyclopentyl)hydrazine typically involves the reaction of 3-methylcyclopentanone with hydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction proceeds as follows:

3-Methylcyclopentanone+HydrazineThis compound\text{3-Methylcyclopentanone} + \text{Hydrazine} \rightarrow \text{this compound} 3-Methylcyclopentanone+Hydrazine→this compound

The reaction mixture is heated under reflux for several hours until the reaction is complete. The product is then isolated by distillation or crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylcyclopentyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Substituted hydrazine compounds.

Scientific Research Applications

1-(3-Methylcyclopentyl)hydrazine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Methylcyclopentyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of specific enzymes or the disruption of cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and the modulation of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Hydrazine (N₂H₄): A simple hydrazine compound with similar reactivity but different structural properties.

    Monomethylhydrazine (CH₃NHNH₂): A methylated derivative of hydrazine with distinct chemical and biological properties.

    Unsymmetrical Dimethylhydrazine ((CH₃)₂NNH₂): Another methylated hydrazine compound used in various applications, including as a rocket propellant.

Uniqueness

1-(3-Methylcyclopentyl)hydrazine is unique due to the presence of the 3-methylcyclopentyl ring, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

(3-methylcyclopentyl)hydrazine

InChI

InChI=1S/C6H14N2/c1-5-2-3-6(4-5)8-7/h5-6,8H,2-4,7H2,1H3

InChI Key

IKMMUVYSVDIQEB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)NN

Origin of Product

United States

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